molecular formula C9H8ClN B1354367 7-chloro-2-methyl-1H-indole CAS No. 623177-14-0

7-chloro-2-methyl-1H-indole

Cat. No.: B1354367
CAS No.: 623177-14-0
M. Wt: 165.62 g/mol
InChI Key: YIJQQOHTYWFLQH-UHFFFAOYSA-N
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Description

7-chloro-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their aromatic properties and are widely studied due to their biological activities and applications in various fields such as medicine, chemistry, and industry .

Scientific Research Applications

7-chloro-2-methyl-1H-indole has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

Indole derivatives have diverse pharmacological activities and have rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole structure . Another method includes the use of transition metal-catalyzed reactions, which offer high efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound-3-carboxaldehyde, while substitution reactions can introduce various functional groups at different positions on the indole ring .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-methyl-1H-indole
  • 7-bromo-2-methyl-1H-indole
  • 7-ethoxy-2-methyl-1H-indole

Uniqueness

7-chloro-2-methyl-1H-indole is unique due to the presence of the chlorine atom at the 7-position, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or chemical reactivity due to the electronic effects of the chlorine substituent .

Properties

IUPAC Name

7-chloro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJQQOHTYWFLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473453
Record name 7-chloro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623177-14-0
Record name 7-chloro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere 42.1 g of 2-chloronitrobenzene are placed in 850 ml of THF. The mixture is cooled to −40° C. and then 1.6 1 of isopropenylmagnesium bromide at 0.5 M in THF are added dropwise. After 1 hour at −40° C. with stirring the mixture is hydrolyzed with 400 ml of saturated NH4Cl solution. The aqueous phase is extracted twice with ether. The organic phase is dried and then evaporated and the residue is chromatographed on silica, eluting with toluene. This gives 20.3 g of the expected compound.
Quantity
42.1 g
Type
reactant
Reaction Step One
Name
isopropenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
850 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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